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Compound of Interest

Compound Name: 3-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1344366 Get Quote

An In-Depth Technical Guide to 3-Iodo-2-
(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 3-Iodo-2-(trifluoromethyl)pyridine. It details the compound's

structural and chemical identifiers, summarizes its key physical and chemical characteristics,

and outlines its significant role as a versatile building block in modern synthetic chemistry.

Special emphasis is placed on its application in palladium-catalyzed cross-coupling reactions,

which are fundamental to the synthesis of complex molecules in pharmaceutical and

agrochemical research. This document includes a representative experimental protocol for a

Suzuki-Miyaura coupling reaction and concludes with essential safety information.

Compound Identification and Physical Properties
3-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a key

intermediate in organic synthesis. The presence of an iodine atom at the 3-position and a

strongly electron-withdrawing trifluoromethyl group at the 2-position imparts unique reactivity to

the pyridine ring, making it a valuable substrate for a variety of chemical transformations.

Table 1: Compound Identifiers and Names
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Identifier Value

CAS Number 590371-71-4[1][2]

Molecular Formula C₆H₃F₃IN[1][2]

Molecular Weight 272.99 g/mol [1][2]

IUPAC Name 3-iodo-2-(trifluoromethyl)pyridine

Synonyms
3-Iodo-alpha,alpha,alpha-trifluoro-2-picoline,

Pyridine, 3-iodo-2-(trifluoromethyl)-[1]

InChIKey AXIRKFLGSOEBGV-UHFFFAOYSA-N[3]

SMILES C1=CC(=C(N=C1)C(F)(F)F)I[3]

Table 2: Physical and Chemical Properties

Property Value Source(s)

Appearance Yellow solid [1]

Melting Point 42-43 °C [1]

Boiling Point 210.1 °C at 760 mmHg [1]

Density 1.975 g/cm³ [1]

Refractive Index 1.523 [1]

LogP (predicted) 2.71 [1]

Vapor Pressure (predicted) 0.3±0.4 mmHg at 25°C [1]

Chemical Reactivity and Synthetic Applications
The chemical behavior of 3-Iodo-2-(trifluoromethyl)pyridine is dominated by two key

structural features: the carbon-iodine bond and the electron-deficient pyridine ring, which is

further deactivated by the potent electron-withdrawing trifluoromethyl (-CF₃) group.
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Carbon-Iodine Bond Reactivity: The C-I bond at the 3-position is the most reactive site for

transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low

bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-

valent metal catalysts, particularly palladium(0). This reactivity enables the formation of new

carbon-carbon and carbon-heteroatom bonds.

Influence of the Trifluoromethyl Group: The -CF₃ group significantly influences the electronic

properties of the pyridine ring, enhancing its electrophilicity. This group increases the

lipophilicity and metabolic stability of molecules into which it is incorporated, making it a

highly desirable feature in drug design.[4]

The primary application of 3-Iodo-2-(trifluoromethyl)pyridine is as a building block in the

synthesis of more complex substituted pyridines. It is particularly valuable in palladium-

catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig

aminations. These reactions are cornerstones of modern medicinal and agrochemical

chemistry.[4]

Core cross-coupling reactions of 3-Iodo-2-(trifluoromethyl)pyridine.

Spectroscopic Data
While experimentally derived spectra for 3-Iodo-2-(trifluoromethyl)pyridine are not widely

published, data for structurally similar compounds provide insights into the expected

spectroscopic features. The trifluoromethyl group has a profound deshielding effect in NMR

spectroscopy.

Table 3: Predicted and Representative Spectroscopic Data
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Technique Data Type
Expected Chemical Shift /
Feature

¹H NMR Chemical Shift (δ, ppm)
Aromatic protons expected in

the range of 7.0-8.5 ppm.

¹³C NMR Chemical Shift (δ, ppm)

Carbon attached to -CF₃

group: ~120-125 ppm (quartet,

J ≈ 270 Hz). Carbon attached

to Iodine: Downfield shift.

Other aromatic carbons: 110-

150 ppm.

¹⁹F NMR Chemical Shift (δ, ppm)

A sharp singlet for the -CF₃

group, typically between -60

and -70 ppm (relative to

CFCl₃).[5]

Mass Spec. m/z
[M]+ at ~273; Isotopic pattern

for iodine.

IR Wavenumber (cm⁻¹)
Strong C-F stretching bands

around 1100-1300 cm⁻¹.

Note: The data in Table 3 are based on predictions and analysis of analogous compounds.[6]

Actual experimental values may vary.

Experimental Protocols
The Suzuki-Miyaura cross-coupling is a powerful and frequently utilized method for forming C-

C bonds with this substrate. Below is a representative, generalized protocol for the reaction of

3-Iodo-2-(trifluoromethyl)pyridine with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-
(trifluoromethyl)pyridine with Phenylboronic Acid
Objective: To synthesize 3-Phenyl-2-(trifluoromethyl)pyridine.

Materials:
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3-Iodo-2-(trifluoromethyl)pyridine (1.0 eq)

Phenylboronic acid (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)

Inert gas (Nitrogen or Argon)

Reaction Setup
Reaction Work-up & Purification

Combine Reactants:
- 3-Iodo-2-(CF3)pyridine

- Phenylboronic Acid
- Base (e.g., K2CO3)

Add Solvent
(e.g., Dioxane/H2O)

Purge with
Inert Gas (N2/Ar)

Add Pd Catalyst
(e.g., Pd(PPh3)4)

Heat Mixture
(e.g., 80-100 °C)

Monitor Progress
(TLC / LC-MS)

Cool to RT & Dilute
(e.g., Ethyl Acetate)

Aqueous Wash
(Water, Brine)

Dry Organic Layer
(e.g., Na2SO4)

Concentrate
(Rotary Evaporator)

Purify
(Column Chromatography)

Final Product:
3-Phenyl-2-(CF3)pyridine

Characterize

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial)

equipped with a magnetic stir bar, add 3-Iodo-2-(trifluoromethyl)pyridine (1.0 eq),

phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The

reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting

reagent.

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to

remove oxygen.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's

progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

Work-up:

Cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate.

Wash the organic layer sequentially with water and then brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to afford the pure 3-phenyl-2-

(trifluoromethyl)pyridine.

Safety Information
3-Iodo-2-(trifluoromethyl)pyridine should be handled by trained professionals in a well-

ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, must be worn.

Hazards: While a specific safety data sheet for this compound is not universally available,

related iodo- and trifluoromethyl-pyridines are classified as harmful if swallowed, and may

cause skin, eye, and respiratory irritation.

Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from heat,

sparks, and open flames.

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All

chemical procedures should be conducted with appropriate safety precautions and risk
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assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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